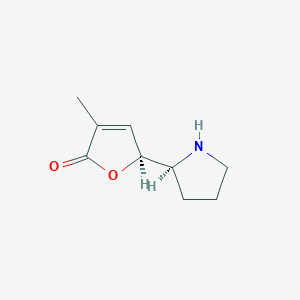
Norpandamarilactonine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norpandamarilactonine B is a natural product found in Pandanus amaryllifolius with data available.
Applications De Recherche Scientifique
Isolation and Characterization
- Norpandamarilactonine B was isolated from the leaves of Pandanus amaryllifolius and characterized using spectroscopic analysis and synthesis methods. This compound is part of a group of alkaloids with a pyrrolidinyl-alpha,beta-unsaturated gamma-lactone moiety, similar to pandamarilactonine alkaloids (Takayama et al., 2001).
Synthetic Studies
- This compound has been a subject of synthetic studies, leading to the creation of its diastereomers and enantiomerically pure forms. These synthetic versions have been used as precursors for other compounds like pandamarilactonine-A and -B (Blanco et al., 2004).
Diastereoselective Synthesis
- A diastereoselective synthesis method for N-Boc-norpandamarilactonine-B was developed, starting from L-serine and utilizing a double ring closing metathesis. This compound was further converted to pandamarilactonine-A (Honda et al., 2008).
Novel Synthetic Approaches
- A novel synthesis method for enantiopure N-Boc-norpandamarilactonine-A was established, which involved the construction of two five-membered rings in a single step. This synthesis was a significant step towards the creation of pandamarilactonine-A and B (Honda et al., 2006).
Plausible Biosynthetic Formation
- Studies have proposed a plausible biosynthetic route for this compound, alongside other alkaloids isolated from Pandanus amaryllifolius. These alkaloids exhibit potential antioxidant, antibiofilm, and anti-inflammatory activities (Tsai et al., 2015).
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-[(2S)-pyrrolidin-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C9H13NO2/c1-6-5-8(12-9(6)11)7-3-2-4-10-7/h5,7-8,10H,2-4H2,1H3/t7-,8-/m0/s1 |
Clé InChI |
LJJVKZSKPLBBSU-YUMQZZPRSA-N |
SMILES isomérique |
CC1=C[C@H](OC1=O)[C@@H]2CCCN2 |
SMILES canonique |
CC1=CC(OC1=O)C2CCCN2 |
Synonymes |
nor-pandamarilactonine B norpandamarilactonine B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


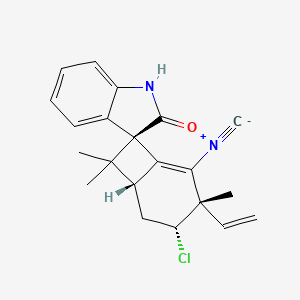
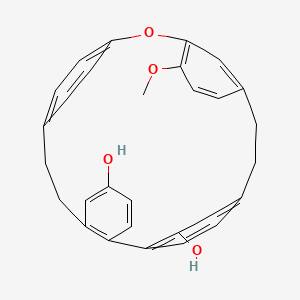
![(1S,4E,6S,7R,8S,10E,12S,13S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione](/img/structure/B1245567.png)
![2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate](/img/structure/B1245570.png)
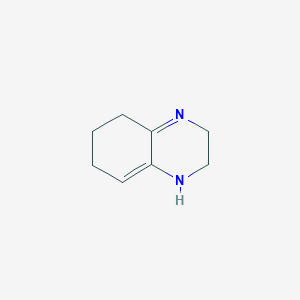
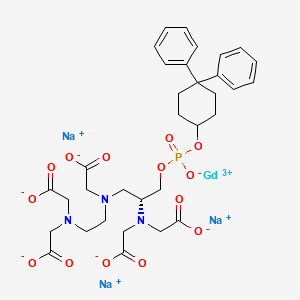
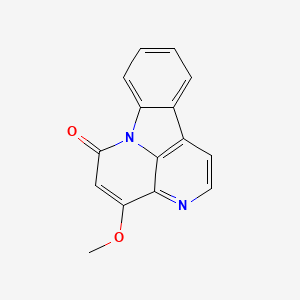
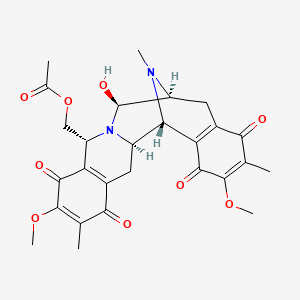
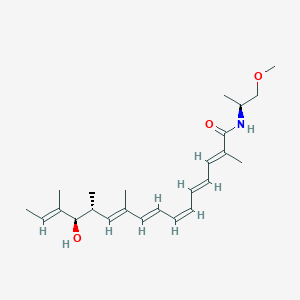
![7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one](/img/structure/B1245578.png)
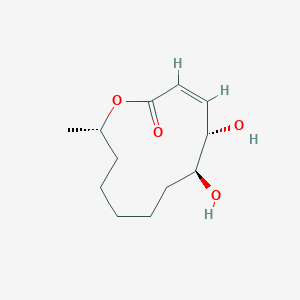
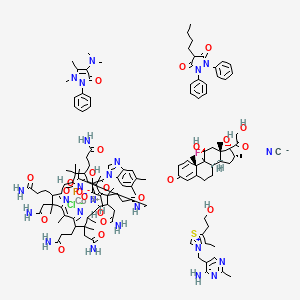
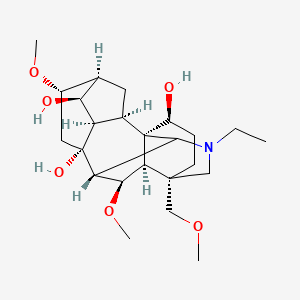
![N-(3-benzylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide](/img/structure/B1245588.png)
